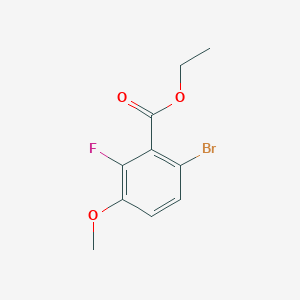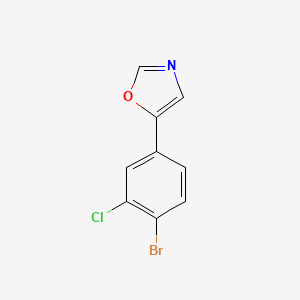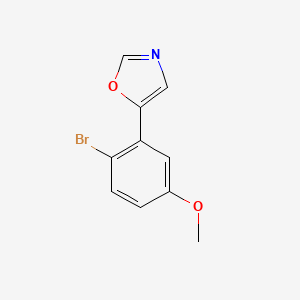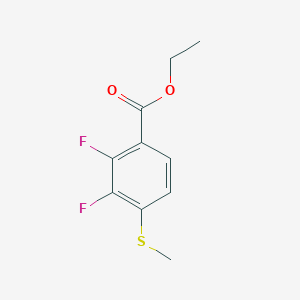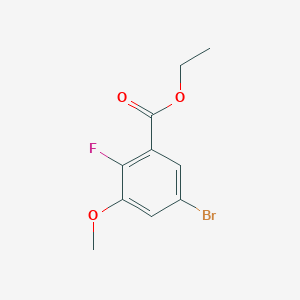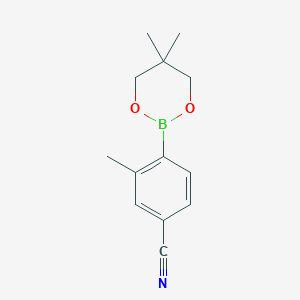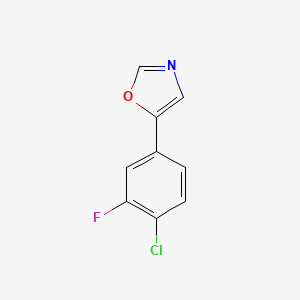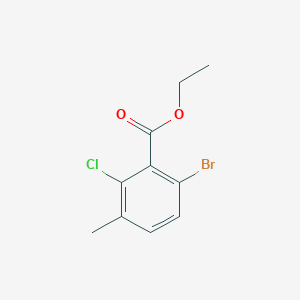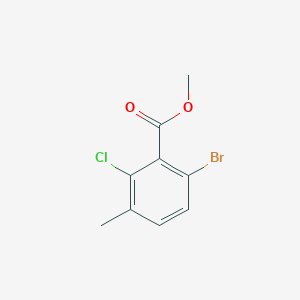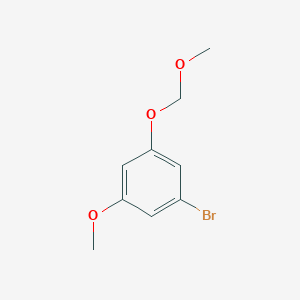
5-(3-Bromo-4-chlorophenyl)-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-(3-Bromo-4-chlorophenyl)-1,3-oxazole” is an organic compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The oxazole ring is substituted at the 5-position with a phenyl ring, which in turn is substituted at the 3-position with a bromine atom and at the 4-position with a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, which introduces some degree of aromatic character into the molecule. The bromine and chlorine atoms are halogens, and they are likely to be the most electronegative atoms in the molecule, pulling electron density towards themselves .Chemical Reactions Analysis
The presence of the bromine and chlorine atoms makes the phenyl ring susceptible to nucleophilic aromatic substitution reactions . The oxazole ring might also undergo reactions, although its aromatic character could make it relatively stable .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the oxazole ring and the halogen atoms. It’s likely to have a relatively high molecular weight due to the presence of bromine and chlorine .科学研究应用
5-(3-Bromo-4-chlorophenyl)-1,3-oxazole has a variety of applications in scientific research. It has been used as a catalyst in the synthesis of organic compounds, as a reagent in chemical synthesis, and as a tool for investigating the mechanism of action of various biochemical and physiological processes. This compound has also been used to study the reactivity of organic compounds and to investigate the structure of metal-organic frameworks.
作用机制
The mechanism of action of 5-(3-Bromo-4-chlorophenyl)-1,3-oxazole is not well understood. However, it is believed that the compound acts as an electron-withdrawing group, which can increase the reactivity of organic molecules. Additionally, this compound may act as a Lewis acid, which can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that the compound can interact with proteins and other biomolecules, leading to changes in their structure and function. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which could potentially lead to changes in the way certain biochemical pathways are regulated.
实验室实验的优点和局限性
5-(3-Bromo-4-chlorophenyl)-1,3-oxazole has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used in a variety of reactions. Additionally, it is stable under a wide range of temperatures and pressures. However, this compound can be toxic, and it can react with some organic compounds, leading to the formation of unwanted byproducts. Therefore, it is important to use caution when handling the compound.
未来方向
There are a number of potential future directions for research on 5-(3-Bromo-4-chlorophenyl)-1,3-oxazole. These include further investigation of its mechanism of action, biochemical and physiological effects, and potential applications in medical and industrial settings. Additionally, further research could be conducted on the structure and reactivity of this compound and its ability to interact with proteins and other biomolecules. Finally, studies could be conducted to investigate the potential use of this compound in the synthesis of new organic compounds.
合成方法
5-(3-Bromo-4-chlorophenyl)-1,3-oxazole can be synthesized through a variety of methods, including an aqueous-phase reaction, a solid-phase reaction, and a gas-phase reaction. The most common method for synthesizing this compound is through an aqueous-phase reaction, which involves the reaction of a bromo-chloro-phenyl-oxazole molecule with a base such as potassium hydroxide. The reaction is typically carried out at room temperature and pressure, and the resulting product is a crystalline solid.
安全和危害
属性
IUPAC Name |
5-(3-bromo-4-chlorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMOHOARNCRVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CO2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

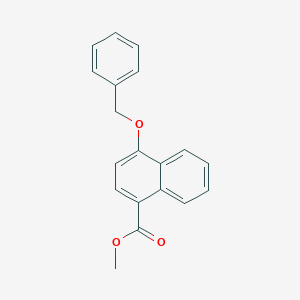
![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-di[bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocene, 97%](/img/structure/B6296084.png)
![(R,R)FC-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S,S)C-(N,N-dimethylamino)phenylmethyl]ferrocene; 97%](/img/structure/B6296092.png)
